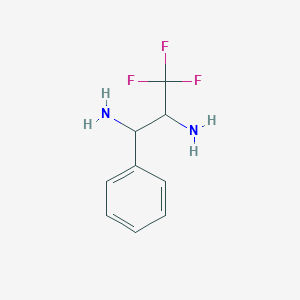
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine is an organic compound with the molecular formula C9H11F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenylpropane backbone, which includes two amine groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-phenylpropane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3,3-trifluoro-1-phenylpropane-1,2-dione.
Reduction: The dione is then reduced to the corresponding diol using a reducing agent such as sodium borohydride.
Amination: The diol is subsequently converted to the diamine through an amination reaction, often using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoro-1-phenylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate specific biological pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,3-Trifluoro-1-phenylpropane-1,2-dione
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 3,3,3-Trifluoro-1-phenylpropane-1,2-diol
Uniqueness
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine is unique due to the presence of both amine groups and the trifluoromethyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H11F3N2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
3,3,3-trifluoro-1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7-8H,13-14H2 |
Clé InChI |
VFHLHVFEVZICPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(F)(F)F)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL](/img/structure/B13165744.png)
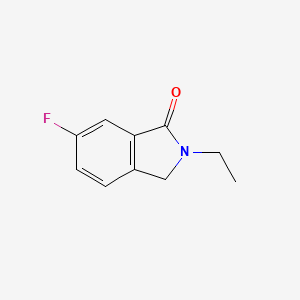
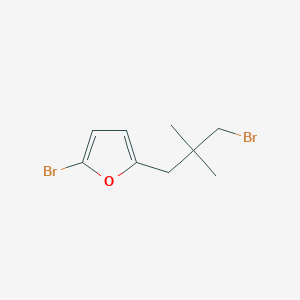

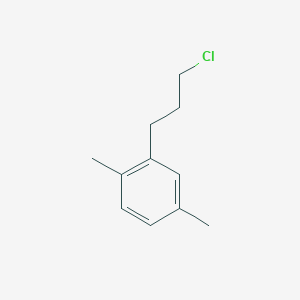
![2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13165779.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)
![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
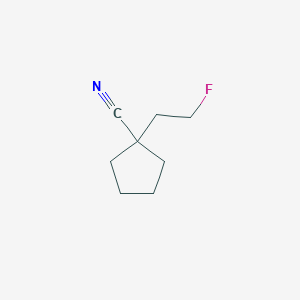


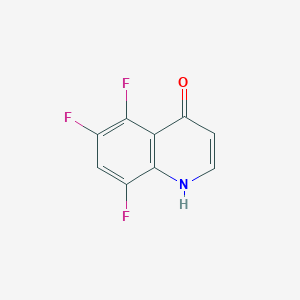
![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)
